molecular formula C9H12ClNO3 B165814 (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride CAS No. 127369-30-6

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Cat. No. B165814
CAS RN: 127369-30-6
M. Wt: 217.65 g/mol
InChI Key: UYCKVJUNDXPDJH-QRPNPIFTSA-N
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Description

“(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3 . It is also known by its IUPAC name, methyl (2S)-amino (4-hydroxyphenyl)ethanoate hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a methyl ester group attached to a 2-amino-2-(4-hydroxyphenyl)acetate moiety . The presence of the hydroxyl (-OH) and amino (-NH2) functional groups may confer certain properties to the compound, such as the ability to form hydrogen bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.65 . Its physical form is solid and it should be stored at room temperature in an inert atmosphere . The melting point is reported to be 179-183ºC .

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a focus of environmental science research, particularly in the degradation of recalcitrant compounds like acetaminophen in water treatment. These studies shed light on the potential for compounds like "(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride" to be subjects of or agents in environmental remediation efforts. For example, the degradation pathways and by-products of acetaminophen, as well as the role of specific functional groups in these processes, highlight the importance of understanding chemical reactivity and environmental impact (Qutob et al., 2022) Qutob et al., 2022.

Cancer Therapy

The study of FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) as an immunosuppressant and its preclinical antitumor efficacy in cancer models could provide insights into how structurally related compounds might interact with biological systems. This research emphasizes the potential of compounds with specific functional groups in modulating biological pathways and their implications for drug development (Zhang et al., 2013) Zhang et al., 2013.

Toxicology and Environmental Impact

Research on the environmental and toxicological impacts of various chemicals, including herbicides like 2,4-D, provides a foundation for studying the safety and environmental behavior of chemically related compounds. Such studies contribute to understanding the ecological risks and regulatory aspects of chemical use in agriculture and industry (Zuanazzi et al., 2020) Zuanazzi et al., 2020.

Metabolism and Pharmacokinetics

The pharmacokinetics and metabolic pathways of various compounds, including their bioactivation and detoxification processes, are crucial in pharmaceutical science. For instance, understanding the metabolism of drugs can guide the development of therapeutic agents with fewer side effects and improved efficacy (Dutton, 1978) Dutton, 1978.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCKVJUNDXPDJH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528781
Record name Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127369-30-6
Record name Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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